molecular formula C12H10FNO3 B12100767 Ethyl 4-fluoro-3-formyl-1H-indole-2-carboxylate CAS No. 586336-89-2

Ethyl 4-fluoro-3-formyl-1H-indole-2-carboxylate

Cat. No.: B12100767
CAS No.: 586336-89-2
M. Wt: 235.21 g/mol
InChI Key: UFNWCHXVWSJHNW-UHFFFAOYSA-N
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Description

Ethyl 4-fluoro-3-formyl-1H-indole-2-carboxylate is a synthetic organic compound that belongs to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals This particular compound is characterized by the presence of a fluorine atom at the 4th position, a formyl group at the 3rd position, and an ethyl ester at the 2nd position of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-fluoro-3-formyl-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst . The specific conditions for synthesizing this compound may involve the use of methanesulfonic acid under reflux conditions in methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-fluoro-3-formyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Ethyl 4-fluoro-3-carboxy-1H-indole-2-carboxylate.

    Reduction: Ethyl 4-fluoro-3-hydroxymethyl-1H-indole-2-carboxylate.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-fluoro-3-formyl-1H-indole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-fluoro-3-formyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. For example, indole derivatives have been shown to inhibit enzymes like integrase in HIV-1, which is crucial for viral replication . The presence of the fluorine atom and formyl group can enhance the binding affinity and specificity of the compound to its targets.

Comparison with Similar Compounds

Ethyl 4-fluoro-3-formyl-1H-indole-2-carboxylate can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

586336-89-2

Molecular Formula

C12H10FNO3

Molecular Weight

235.21 g/mol

IUPAC Name

ethyl 4-fluoro-3-formyl-1H-indole-2-carboxylate

InChI

InChI=1S/C12H10FNO3/c1-2-17-12(16)11-7(6-15)10-8(13)4-3-5-9(10)14-11/h3-6,14H,2H2,1H3

InChI Key

UFNWCHXVWSJHNW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC=C2F)C=O

Origin of Product

United States

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